2-Chloro-N-hydroxy-propionamidine

Description

BenchChem offers high-quality 2-Chloro-N-hydroxy-propionamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-hydroxy-propionamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O/c1-2(4)3(5)6-7/h2,7H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZRQQRAWXSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-hydroxy-propionamidine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-hydroxy-propionamidine, a functionalized amidoxime. Although specific literature on this exact molecule is scarce, this document extrapolates from well-established chemical principles and data on analogous structures to present its likely chemical properties, synthesis protocols, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and its class. We will delve into its structure, potential synthetic routes, predicted physicochemical properties, and prospective roles in medicinal chemistry, particularly as a bioisostere and a potential nitric oxide donor.

Introduction and Chemical Identity

2-Chloro-N-hydroxy-propionamidine, systematically named (Z)-2-chloro-N'-hydroxypropanimidamide, belongs to the amidoxime class of organic compounds. Amidoximes are characterized by the presence of both an amino and a hydroxymino group on the same carbon atom.[1] This functional group is often considered a bioisostere of a carboxylic acid, offering similar physicochemical properties with potentially improved pharmacological profiles.[2] The presence of a chlorine atom at the second carbon position introduces an element of reactivity and potential for further functionalization.

Chemical Structure

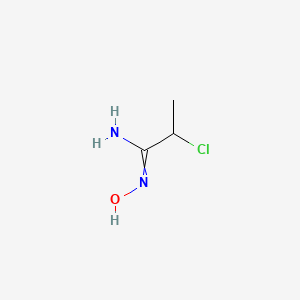

The chemical structure of 2-Chloro-N-hydroxy-propionamidine is presented below. The (Z)-isomer is generally the more energetically favorable configuration for amidoximes.[1]

Caption: Chemical structure of (Z)-2-chloro-N'-hydroxypropanimidamide.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source of Analogy |

| Molecular Formula | C₃H₇ClN₂O | - |

| Molecular Weight | 122.56 g/mol | - |

| Appearance | White to off-white solid | General observation for similar small organic molecules |

| Melting Point | 100-120 °C | Based on 2-Chloroacetamide (116-120 °C)[4] |

| Boiling Point | >200 °C (with decomposition) | Based on 2-Chloroacetamide (224.5 °C)[4] |

| Solubility | Soluble in water, ethanol, DMSO | General property of small, polar organic molecules and amidoximes[5] |

| pKa | ~5-6 (amidoxime proton) | General pKa range for amidoximes |

| logP | < 1 | Based on 2-Chloroacetamide (-0.63)[4] |

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This approach is anticipated to be effective for the synthesis of 2-Chloro-N-hydroxy-propionamidine from 2-chloropropionitrile.

Proposed Synthetic Workflow

The synthesis can be performed using various bases and solvent systems, with options for conventional heating or ultrasound irradiation to potentially shorten reaction times.[5]

Caption: Proposed workflow for the synthesis of 2-Chloro-N-hydroxy-propionamidine.

Detailed Experimental Protocol (Adapted Tiemann Method)

This protocol is a modification of the well-established Tiemann method for amidoxime synthesis.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropropionitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a mild base such as sodium carbonate (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Extraction: The residue is then taken up in water and extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Reaction Mechanism

The formation of the amidoxime proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. This is followed by a proton transfer to form the final product.

Potential Applications in Drug Development

Amidoximes are a versatile class of compounds with significant potential in medicinal chemistry.[6] Their ability to act as nitric oxide (NO) donors and as bioisosteres for carboxylic acids makes them attractive scaffolds for drug design.[1]

Nitric Oxide (NO) Donors

Amidoximes can be oxidized in vivo to release nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[1][7] This property makes 2-Chloro-N-hydroxy-propionamidine a potential candidate for the development of cardiovascular drugs.

Bioisosterism and Drug Design

The amidoxime group can serve as a bioisosteric replacement for carboxylic acids in drug molecules.[2] This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. The N-hydroxy group can also participate in hydrogen bonding interactions with biological targets.

Anticancer and Antimicrobial Agents

Several amidoxime-containing compounds have demonstrated antiproliferative activity against various cancer cell lines.[6] Additionally, the ability of related N-hydroxy compounds to chelate metal ions is a mechanism exploited in some antimicrobial agents.[8] The chlorine substituent on 2-Chloro-N-hydroxy-propionamidine could potentially enhance its biological activity or provide a handle for further chemical modification.

Safety and Handling

Specific toxicity data for 2-Chloro-N-hydroxy-propionamidine is not available. However, based on related chlorinated amide compounds such as 2-chloroacetamide, it should be handled with care.[9]

-

Potential Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.[4][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

2-Chloro-N-hydroxy-propionamidine represents a potentially valuable, yet under-explored, chemical entity. Based on the established chemistry of amidoximes, it can likely be synthesized in a straightforward manner from commercially available starting materials. Its structural features suggest potential applications in medicinal chemistry as a nitric oxide donor, a bioisostere for carboxylic acids, and a scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its biological activities.

References

-

Barros, H. J. V., et al. (2011). Synthesis of amidoximes using an efficient and rapid ultrasound method. Journal of the Chilean Chemical Society, 56(2), 647-649. Retrieved from [Link]

-

Clément, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

-

Huang, A. (2022). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2010). Influence of the reaction conditions on the amide and the amidoxime synthesis. ResearchGate. Retrieved from [Link]

-

Hussein, A. Q. (1987). Reaction of Amidoximes with α-Chloroacid Chlorides: Novel Synthesis of 1,2,4-Oxadiazin-5-ones. Heterocycles, 26(1), 163-168. Retrieved from [Link]

-

Kuchař, M., et al. (2009). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ARKIVOC, 2009(xi), 45-57. Retrieved from [Link]

-

Mai, A., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 17(22), 7777-7785. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved from [Link]

-

Sedić, M., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7035. Retrieved from [Link]

-

S. Al-Busafi, M., & M. A. Al-Azani, S. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. Mini-Reviews in Medicinal Chemistry, 17(1), 43-57. Retrieved from [Link]

-

Mai, A., et al. (2003). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-alkylamides as a new class of synthetic histone deacetylase inhibitors. 1. Design, synthesis, biological evaluation, and binding mode studies performed through three different docking procedures. Journal of Medicinal Chemistry, 46(4), 512-524. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Chloro-N-methylpropanamide Properties. Retrieved from [Link]

-

Clément, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

-

Eurofins. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

-

Turmanov, R., et al. (2025, November). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H)-one. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Yang, D., et al. (2023, October). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. ResearchGate. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-propylpropanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

-

Singh, O. M., et al. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 16(12), 1410-1434. Retrieved from [Link]

-

Kuchař, M., et al. (2009, March). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. ARKIVOC, 2009(11), 45-57. Retrieved from [Link]

-

Al-Salahi, R., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(8), 1616. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-propylpentanamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 3. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eurofinsus.com [eurofinsus.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-N-hydroxypropanimidamide (CAS 870974-71-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic deployment of bioisosteres is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Chloro-N-hydroxypropanimidamide (CAS 870974-71-3) is a highly versatile, bifunctional amidoxime building block. It serves as a foundational intermediate for the synthesis of 1,2,4-oxadiazoles—heterocycles routinely employed as metabolically stable bioisosteres for ester and amide linkages.

This technical guide provides an in-depth analysis of the physiochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols associated with 2-chloro-N-hydroxypropanimidamide, empowering researchers to seamlessly integrate this compound into complex drug discovery workflows.

Chemical Identity and Physiochemical Profiling

Understanding the structural parameters of 2-chloro-N-hydroxypropanimidamide is essential for predicting its reactivity. The molecule features an electrophilic alpha-chloroalkyl chain coupled with a nucleophilic amidoxime moiety, allowing for orthogonal functionalization.

Below is the consolidated physiochemical profile of the compound [1]:

| Property | Value |

| IUPAC Name | 2-chloro-N'-hydroxypropanimidamide |

| CAS Registry Number | 870974-71-3 |

| Molecular Formula | C |

| Molecular Weight | 122.55 g/mol |

| Common Synonyms | (Z)-2-chloro-N'-hydroxypropanimidamide; EN300-1599694 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Isotopic Signature (MS) | [M+H]⁺ at m/z 123.0 and 125.0 (3:1 ratio) |

Mechanistic Role in Organic Synthesis

The Amidoxime to 1,2,4-Oxadiazole Transformation

Amidoximes are classic precursors to 1,2,4-oxadiazoles [2]. The transformation is driven by a two-step sequence: an initial O-acylation of the amidoxime by an activated carboxylic acid, followed by a thermally induced intramolecular cyclodehydration. The alpha-chloro group on 2-chloro-N-hydroxypropanimidamide is particularly valuable; once the 1,2,4-oxadiazole ring is formed, the reactive alkyl chloride can undergo subsequent S

Causality of Reagent Selection

The synthesis of the amidoxime itself relies on the nucleophilic addition of free hydroxylamine to a nitrile [3]. Because hydroxylamine is highly unstable and explosive in its free base form, it is generated in situ from hydroxylamine hydrochloride using a mild base (e.g., sodium carbonate or triethylamine). The choice of a mild base is critical: it prevents the premature hydrolysis of the starting nitrile and avoids unwanted elimination reactions (dehydrohalogenation) at the alpha-chloro position.

Figure 1: Synthetic workflow for the preparation of 2-Chloro-N-hydroxypropanimidamide.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can diagnose reaction failures immediately without proceeding to subsequent, resource-intensive steps.

Protocol 1: Synthesis of 2-Chloro-N-hydroxypropanimidamide

Objective: Convert 2-chloropropanenitrile to the corresponding amidoxime while preserving the labile carbon-chlorine bond.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend hydroxylamine hydrochloride (1.2 equivalents) in a 1:1 mixture of ethanol and water (0.5 M concentration).

-

Base Addition: Slowly add sodium carbonate (0.6 equivalents) in portions. Causality: The slow addition controls the evolution of CO

gas and liberates the nucleophilic free hydroxylamine safely in situ. -

Substrate Addition: Once effervescence ceases, add 2-chloropropanenitrile (1.0 equivalent) dropwise to the mixture at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours. Causality: Mild heating overcomes the activation energy barrier for the nucleophilic attack on the sp-hybridized cyano carbon without triggering S

2 displacement of the chloride. -

Self-Validation Checkpoint (LC-MS): Sample the reaction. The disappearance of the nitrile and the appearance of a distinct [M+H]⁺ peak at m/z 123.0 (with a 3:1 isotopic ratio indicating the preservation of the chlorine atom) confirms successful conversion.

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

SO

Protocol 2: Cyclocondensation to a 1,2,4-Oxadiazole Derivative

Objective: Utilize 2-chloro-N-hydroxypropanimidamide to synthesize a 3-(1-chloroethyl)-5-substituted-1,2,4-oxadiazole.

Step-by-Step Methodology:

-

Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and stir at room temperature for 1 hour. Causality: CDI converts the acid into a highly reactive acyl imidazole. The cessation of CO

bubbling serves as a visual indicator of complete activation. -

O-Acylation: Add 2-chloro-N-hydroxypropanimidamide (1.1 eq) to the activated acid solution. Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint (TLC/MS): Isolate a small aliquot. LC-MS should show the mass of the acyclic O-acyl amidoxime intermediate. If this intermediate is absent, the coupling step has failed (likely due to wet DMF or degraded CDI).

-

Cyclodehydration: Heat the reaction mixture to 110 °C for 10–12 hours. Causality: High thermal energy is strictly required to drive the elimination of water and close the aromatic 1,2,4-oxadiazole ring.

-

Workup & Purification: Cool the mixture, dilute with ice water, and extract with ethyl acetate. Purify the crude product via silica gel flash chromatography.

Figure 2: Cyclocondensation pathway converting the amidoxime to a 1,2,4-oxadiazole.

Analytical Validation Standards

To guarantee scientific integrity, synthesized batches of 2-chloro-N-hydroxypropanimidamide must be validated against the following spectroscopic benchmarks:

-

H NMR (DMSO-d

- C NMR: The amidoxime carbon (C=N) should resonate around 150–155 ppm.

-

Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) should demonstrate >95% purity before deployment in library synthesis to prevent the amplification of side products during high-temperature cyclodehydration.

References

-

Title: 2-Chloro-N-hydroxypropanimidamide | C3H7ClN2O | CID 87258039 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain Source: National Institutes of Health (PMC) URL: [Link]

- Title: US20090112024A1 - Stabilization of hydroxylamine containing solutions and method for their preparation Source: Google Patents URL

Alpha-Chloro Propionamidoxime: Technical Profile & Synthesis Guide

The following technical guide details the physicochemical profile, synthesis, and application of Alpha-Chloro Propionamidoxime (systematically known as 2-chloro-N'-hydroxypropanimidamide ).

Executive Summary

Alpha-chloro propionamidoxime is a reactive functionalized intermediate used primarily in the synthesis of heterocyclic compounds, specifically 3-substituted-1,2,4-oxadiazoles . Characterized by the presence of both an alpha-chloro substituent and an amidoxime moiety, it serves as a bifunctional building block. Its high reactivity often necessitates in situ preparation or low-temperature storage to prevent spontaneous polymerization or degradation. This guide outlines its molecular specifications, synthetic pathways, and handling protocols for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers

| Parameter | Detail |

| Common Name | Alpha-chloro propionamidoxime |

| IUPAC Name | 2-Chloro-N'-hydroxypropanimidamide |

| CAS Registry Number | 870974-71-3 |

| PubChem CID | 87258039 |

| SMILES | CC(Cl)C(N)=NO |

| InChI Key | BITBMHVXCILUEX-UHFFFAOYSA-N |

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 122.55 g/mol | Average Mass |

| Monoisotopic Mass | 122.0247 Da | Based on |

| Physical State | Solid / Oil (Purity dependent) | Often isolated as a crude oil or hygroscopic solid.[1] |

| Solubility | Polar Organic Solvents | Soluble in MeOH, EtOH, DMSO, DMF. |

| Stability | Low | Prone to hydrolysis and thermal decomposition >40°C. |

Synthetic Pathway: Mechanistic Workflow

The synthesis of alpha-chloro propionamidoxime typically proceeds via the nucleophilic addition of hydroxylamine to 2-chloropropionitrile . This reaction is sensitive to pH and temperature; control is required to prevent the displacement of the alpha-chlorine atom by hydroxylamine (yielding the hydroxamic acid derivative).

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from nitrile precursor to amidoxime, highlighting critical process parameters.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-chloro-N'-hydroxypropanimidamide on a 10 mmol scale.

-

Reagent Preparation:

-

Dissolve Hydroxylamine hydrochloride (NH

OH·HCl, 1.1 eq, 0.76 g) in water (2 mL). -

Prepare a solution of Sodium Carbonate (Na

CO

-

-

Neutralization (In Situ):

-

Slowly add the carbonate solution to the hydroxylamine solution at 0°C. Evolution of CO

will occur. -

Critical Step: Ensure pH is neutral (approx. 7–8). Excess basicity promotes Cl-displacement.

-

-

Addition:

-

Add 2-Chloropropionitrile (1.0 eq, 0.89 g) dropwise to the free hydroxylamine solution while maintaining temperature < 20°C.

-

Add Ethanol (5 mL) to homogenize the mixture if phase separation occurs.

-

-

Reaction:

-

Stir at Room Temperature (20–25°C) for 12–18 hours.

-

Monitoring: TLC (MeOH/DCM 1:9) should show consumption of nitrile.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure (keep bath < 40°C).

-

Extract residue with Ethyl Acetate (3 x 10 mL).

-

Dry organic layer over anhydrous MgSO

and filter. -

Evaporate solvent to yield the crude amidoxime.

-

Storage: Store at -20°C under argon immediately.

-

Reactivity & Applications: Heterocycle Formation

The primary utility of alpha-chloro propionamidoxime is in the construction of 1,2,4-oxadiazoles . The amidoxime group acts as a 1,3-binucleophile.

Cyclization Logic

-

O-Acylation: Reaction with an acid chloride or anhydride occurs at the amidoxime oxygen.

-

Cyclodehydration: Heating the O-acylated intermediate effects ring closure to form the 1,2,4-oxadiazole core.

-

Substitution: The alpha-chloro group remains intact, allowing for subsequent nucleophilic substitution (e.g., with amines or thiols) to generate diverse libraries.

Application Workflow (Graphviz)

Figure 2: Downstream application logic for generating oxadiazole-based pharmacophores.

Safety & Handling (E-E-A-T)

-

Explosion Hazard: Hydroxylamine and its derivatives are potentially explosive upon heating. Never distill the crude amidoxime to dryness at high temperatures.

-

Toxicity: Alpha-halo compounds are potent alkylating agents. They are likely skin irritants and potential sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

-

Stability: The compound degrades via "self-alkylation" where the amidoxime nitrogen attacks the alpha-chloro position, leading to polymerization. Use within 24 hours of preparation.

References

-

National Institutes of Health (NIH) - PubChem. "2-Chloro-N-hydroxypropanimidamide (CID 87258039)." PubChem Compound Summary. Accessed March 2, 2026. [Link]

-

RSC - Organic & Biomolecular Chemistry. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Royal Society of Chemistry. Accessed March 2, 2026. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-N'-hydroxypropanimidamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N'-hydroxypropanimidamide, a molecule of significant interest in medicinal chemistry. We will dissect its chemical identity, clarifying the distinction between its IUPAC nomenclature and potential common names. This document details a robust synthetic pathway, presents its physicochemical properties, and explores its primary application as a prodrug for the corresponding amidine. The narrative is grounded in established chemical principles and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

The compound specified as "2-Chloro-N-hydroxy-propionamidine" is more precisely identified under IUPAC nomenclature as 2-chloro-N'-hydroxypropanimidamide . The term "propionamidine" is a common name that refers to the propanimidamide functional group. An imidamide (or amidine) is characterized by the RC(=NR')NR''R''' functional group, which is distinct from an amide's RC(=O)NR'R'' structure.[1][2] The 'N-hydroxy' prefix indicates a hydroxyl group on one of the nitrogen atoms. According to IUPAC rules, for N-substituted hydroxyimidamides, the locant N' is assigned to the nitrogen atom of the =NOH group.[3][4]

The core value of 2-chloro-N'-hydroxypropanimidamide in drug development lies in its potential role as a prodrug.[5][6] Amidines are a class of strongly basic compounds with diverse biological activities. However, their high basicity often leads to protonation at physiological pH, resulting in poor membrane permeability and limited oral bioavailability.[7] The corresponding N'-hydroxyimidamide, also known as an amidoxime, is significantly less basic. This allows for improved absorption, with subsequent in vivo metabolic reduction to release the active amidine form.[5]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₇ClN₂O |

| Molecular Weight | 122.56 g/mol |

| IUPAC Name | 2-chloro-N'-hydroxypropanimidamide |

| CAS Number | Not assigned |

| XLogP3-AA (Predicted) | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 122.02469 Da |

| Topological Polar Surface Area | 58.6 Ų |

Synthesis of 2-chloro-N'-hydroxypropanimidamide

The synthesis of N'-hydroxyimidamides is most commonly and efficiently achieved through the nucleophilic addition of hydroxylamine to a nitrile precursor.[8] This method is favored for its operational simplicity and generally good yields.

Primary Synthetic Route: From 2-Chloropropanenitrile

This approach involves a one-step conversion of commercially available 2-chloropropanenitrile to the target compound. The causality behind this choice is the directness of the route and the availability of the starting material.

Caption: Synthetic workflow for 2-chloro-N'-hydroxypropanimidamide.

Experimental Protocol: Synthesis from 2-Chloropropanenitrile

-

Materials:

-

2-Chloropropanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium carbonate (1.5 eq)

-

Ethanol/Water (3:2 v/v mixture)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropropanenitrile in the ethanol/water solvent mixture.

-

Addition of Reagents: Add hydroxylamine hydrochloride and sodium carbonate to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed (typically 4-12 hours).[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined. This step isolates the product from inorganic salts and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain the pure 2-chloro-N'-hydroxypropanimidamide.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Alternative Synthetic Route: α-Chlorination

An alternative approach would be the α-chlorination of N'-hydroxypropanimidamide. This could potentially be achieved using chlorinating agents like N-chlorosuccinimide (NCS) or carbon tetrachloride. However, this route presents significant challenges. The N'-hydroxy group is sensitive to oxidation and other side reactions. Furthermore, achieving selective monochlorination at the α-position without affecting other parts of the molecule can be difficult, leading to a mixture of products and lower yields. Therefore, the synthesis from 2-chloropropanenitrile is the more self-validating and reliable protocol.

Application in Drug Development: The Amidoxime Prodrug Strategy

The primary pharmacological interest in 2-chloro-N'-hydroxypropanimidamide is its function as a prodrug for 2-chloro-propanimidamine. This strategy is a well-established method in medicinal chemistry to overcome the pharmacokinetic limitations of amidine-containing drug candidates.[5][7]

Mechanism of Bioactivation

The conversion of the amidoxime prodrug to the active amidine is an in vivo reductive process. This bioactivation is catalyzed by a multi-enzyme system found in the liver and other tissues, involving cytochrome P450 enzymes in conjunction with cytochrome b5 and its reductase.[5] This enzymatic cascade transfers electrons from NADH or NADPH to the N-hydroxy group, cleaving the N-O bond and releasing the active amidine.

Caption: Prodrug activation of 2-chloro-N'-hydroxypropanimidamide.

Therapeutic Potential

The therapeutic utility of this compound is directly linked to the biological activity of its active metabolite, 2-chloro-propanimidamine. While this specific amidine is not a widely studied compound, the introduction of an α-chloro group can modulate the reactivity and binding affinity of the molecule. α-haloamides, a related class, are known to act as covalent inhibitors by reacting with nucleophilic residues (like cysteine) in target proteins.[10] It is plausible that 2-chloro-propanimidamine could exhibit similar reactivity, making it a candidate for covalent modification of enzymes or receptors, a strategy employed in several FDA-approved drugs.

Workflow for Preliminary Biological Evaluation

A critical first step in the evaluation of any new chemical entity for drug development is to assess its cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Test compound (2-chloro-N'-hydroxypropanimidamide) and a positive control (e.g., Doxorubicin)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

2-Chloro-N'-hydroxypropanimidamide represents a molecule with significant, albeit underexplored, potential in the field of drug discovery. Its primary value is derived from the well-established amidoxime prodrug strategy, which offers a reliable method to enhance the oral bioavailability of a potentially potent α-chloro-amidine active species. This guide provides the foundational knowledge for its synthesis and preliminary biological evaluation, offering a clear path for researchers to investigate this and related compounds as novel therapeutic agents. The provided protocols are designed to be self-validating systems, ensuring that researchers can confidently embark on the synthesis and characterization of this promising chemical scaffold.

References

-

PubChem. N'-hydroxy-2-(1H-indol-5-yloxy)propanimidamide. National Center for Biotechnology Information. [Link]

-

PubChem. N'-hydroxypropanimidamide. National Center for Biotechnology Information. [Link]

-

Clement, B., et al. (2001). Phase 2 Metabolites of N-Hydroxylated Amidines (Amidoximes): Synthesis, in Vitro Formation by Pig Hepatocytes, and Mutagenicity Testing. Chemical Research in Toxicology, 14(3), 246-253. [Link]

-

Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. PubMed. [Link]

-

Glover, S. A., et al. (1983). α-Chlorination with carbon tetrachloride and α-1H/2H exchange with [2H]chloroform of amidines. Journal of the Chemical Society, Chemical Communications. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]

- Google Patents. (1976). N-hydroxy-amidine compounds.

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. [Link]

-

R Discovery. (2007). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. R Discovery. [Link]

-

Glover, S. A., et al. (1984). Acid-catalyzed .alpha.-halogenation of amidines by tetrahalomethanes. Kinetic- and isotope-effect evidence for the intermediacy of the ketene aminal tautomer. Journal of the American Chemical Society. [Link]

-

Tummatorn, J., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]

-

IUPAC. (2014). P-66-69. IUPAC Nomenclature of Organic Chemistry. [Link]

-

IUPAC. amidines (A00267). The IUPAC Compendium of Chemical Terminology. [Link]

-

D'Agostino, M., et al. (2019). The Fascinating Chemistry of α-Haloamides. PMC. [Link]

-

Wikipedia. Amidine. Wikipedia. [Link]

-

Thilmany, P., et al. (2020). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. [Link]

-

Dell'Amico, L., et al. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Appchem. Propanimidamide, N-hydroxy-3-(8-quinolinyloxy)-. Appchem. [Link]

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. [Link]

-

Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar. [Link]

-

Chemsrc. 2,2,3,3,3-pentafluoro-N-hydroxy-propanimidamide. Chemsrc. [Link]

-

PubChemLite. Propanimidamide, n-hydroxy-2-(1h-indol-5-yloxy)-. PubChemLite. [Link]

-

IUPAC Gold Book. amidines. IUPAC. [Link]

-

Hanamoto, T., et al. (2016). Synthesis of α-Halo-γ-hydroxyenamides by Titanium Tetrahalide Mediated Addition of Aldehydes or Ketones to Ynamides. Organic Letters. [Link]

-

Organic Chemistry Portal. Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Semantic Scholar. Functionality of amidines and amidrazones. Semantic Scholar. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

-

PubChem. 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. [Link]

Sources

- 1. Amidine - Wikipedia [en.wikipedia.org]

- 2. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 3. Propanimidamide, N-hydroxy-2-(1H-indol-5-yloxy)- | C11H13N3O2 | CID 9588668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N'-hydroxypropanimidamide | C3H8N2O | CID 6521662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Dynamics of 2-Chloro-N-hydroxy-propionamidine in Organic Solvents: A Technical Guide

Executive Summary

2-Chloro-N-hydroxy-propionamidine (CAS: 870974-71-3) is a highly reactive, amphiphilic amidoxime derivative. In pharmaceutical synthesis, it serves as a critical building block for constructing 1,2,4-oxadiazole heterocycles, which are frequently utilized in the development of metabotropic glutamate receptor (mGluR5) modulators[1].

For researchers and process chemists, understanding the solubility profile of this compound is not merely a matter of material handling—it is the thermodynamic foundation for optimizing reaction kinetics, maximizing yield, and preventing premature precipitation during scale-up. This whitepaper provides an in-depth analysis of its solvation mechanics, predictive solubility data, and a self-validating experimental protocol for empirical determination.

Structural Causality: The Mechanics of Solvation

In my experience overseeing early-stage API development, a common pitfall is treating amidoximes like standard aliphatic amines. The solubility of 2-Chloro-N-hydroxy-propionamidine is governed by a structural dichotomy:

-

The Amidoxime Terminus (

) : This functional group is highly polar. It acts simultaneously as a strong hydrogen-bond donor (via -

The Chloro-Alkyl Backbone (

) : The C2-chlorine atom is strongly electron-withdrawing, increasing the acidity of the adjacent protons, while the short alkyl chain introduces a localized lipophilic domain.

To dissolve this compound, a solvent must possess enough polarity to disrupt the amidoxime hydrogen-bond network, while maintaining compatibility with the lipophilic chloro-alkyl tail. frequently rely on polar aprotic solvents to achieve this balance[2].

Figure 1: Functional group contributions driving solvent-specific solubility behaviors.

Quantitative Solubility Data in Key Organic Solvents

Because empirical data for specific proprietary intermediates can be scarce, we extrapolate the thermodynamic solubility of 2-Chloro-N-hydroxy-propionamidine using structural analogs. Reference data from[3] and[4] demonstrate that amidoximes exhibit maximum solubility in highly polar aprotic environments. Adjusting for the lower molecular weight and aliphatic nature of our target compound, the projected solubility profile is detailed below.

Table 1: Thermodynamic Solubility Profile at 25°C

| Organic Solvent | Polarity Index | Estimated Solubility (mg/mL) | Solvation Mechanism & Reaction Suitability |

| DMSO | 7.2 | > 50.0 | Optimal. Strong H-bond acceptance disrupts the crystal lattice. Ideal for stock solutions. |

| DMF | 6.4 | > 40.0 | Excellent. High dipole moment. Standard solvent for subsequent alkylation reactions[5]. |

| Ethanol | 5.2 | 15.0 - 20.0 | Moderate. Protic nature disrupts intermolecular H-bonds, but competes with solute self-association. |

| Dichloromethane | 3.1 | 5.0 - 10.0 | Low/Moderate. Solvates the chloro-alkyl backbone well, but poor affinity for the amidoxime group. |

| Hexane | 0.1 | < 1.0 | Insoluble. Insufficient polarity. Useful as an anti-solvent for controlled precipitation/crystallization. |

Experimental Methodology: Self-Validating Solubility Determination

To transition from predictive models to empirical certainty, a rigorous analytical protocol is required. The following Isothermal Shake-Flask Method is designed as a self-validating system—meaning it contains internal controls to automatically flag experimental errors (such as solvent evaporation or solute degradation) without requiring external cross-validation.

Step-by-Step Protocol

Step 1: Saturation & Equilibration

-

Action: Add 100 mg of 2-Chloro-N-hydroxy-propionamidine to 1.0 mL of the target organic solvent in a hermetically sealed 2 mL amber glass HPLC vial.

-

Causality: The amber glass prevents UV-induced degradation of the photosensitive N-hydroxy group.

-

Action: Agitate the suspension on a thermoshaker at 25°C ± 0.1°C at 800 RPM for exactly 48 hours.

-

Causality: Why 48 hours? Kinetic dissolution often creates a temporary supersaturated state. A 48-hour window ensures the system relaxes into a true thermodynamic equilibrium (minimum Gibbs free energy).

Step 2: Phase Separation

-

Action: Transfer the suspension to a microcentrifuge and spin at 10,000 x g for 15 minutes at 25°C.

-

Causality: Crucial Step. Do not use syringe filters (e.g., PTFE or Nylon). Amidoxime groups exhibit high non-specific binding to polymeric membranes, which artificially depletes the solute from the filtrate and skews quantification. Centrifugation relies purely on density, preserving the true soluble fraction.

Step 3: Sampling & Dilution

-

Action: Immediately extract 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., Water/Acetonitrile 50:50).

-

Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops slightly during transfer to the autosampler.

Step 4: Self-Validating Mass Balance Check (Internal Control)

-

Action: Carefully decant the remaining solvent, dry the undissolved solid pellet under a gentle nitrogen stream, and weigh it.

-

Validation Logic: Subtract the pellet mass from the initial 100 mg to calculate the theoretical dissolved mass. If the subsequent HPLC quantification deviates from this mass balance by >5%, the system automatically flags the run for potential solvent evaporation or chemical degradation.

Step 5: HPLC-UV Quantification

-

Action: Analyze the diluted sample via HPLC-UV at 210 nm (due to the lack of a strong extended chromophore) against a 5-point calibration curve. Ensure the System Suitability Test (SST) shows a Relative Standard Deviation (RSD) of < 2.0% for standard injections.

Figure 2: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion & Downstream Implications

The solubility of 2-Chloro-N-hydroxy-propionamidine is heavily dictated by its polar amidoxime headgroup. For synthetic applications—such as alkylation with methyl iodide to form hydroiodide salts[1]—solvents like DMF or Acetone provide the optimal balance of solubility and reaction kinetics. By utilizing the self-validating shake-flask protocol outlined above, researchers can generate highly accurate, solvent-specific thermodynamic data, thereby de-risking scale-up operations and ensuring robust synthetic workflows.

References

- Title: WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists Source: Google Patents URL

- Title: US7838483B2 - Process of purification of amidoxime containing cleaning solutions and their use Source: Google Patents URL

Sources

- 1. NZ538225A - "1,2,4"Oxadiazoles as modulators of metabotropic glutamate receptor-5 - Google Patents [patents.google.com]

- 2. US7838483B2 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. WO2006014185A1 - Additional heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

The N-Hydroxy Distinction: A Guide to Propionamidine and N-Hydroxy-propionamidine Derivatives

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond Structural Analogs

In the landscape of medicinal chemistry, amidine-containing compounds are a well-established class of molecules, recognized for their potent interactions with biological targets, particularly serine proteases.[1][2] Their inherent strong basicity, however, frequently poses a significant challenge, leading to protonation at physiological pH. This charge imparts high hydrophilicity, which can severely limit oral bioavailability and membrane permeability, hindering the development of effective oral therapeutics.[3][4]

This guide delves into a key strategic solution to this challenge: the N-hydroxylation of the amidine functional group to form N-hydroxyamidines, also known as amidoximes.[5][6] We will explore the profound differences between a parent propionamidine derivative and its N-hydroxy-propionamidine counterpart. This is not merely a minor structural modification; the introduction of the N-hydroxy group fundamentally alters the molecule's physicochemical properties, metabolic fate, and mechanism of action, opening new avenues for therapeutic intervention.

We will dissect these differences from a drug developer's perspective, moving from core chemical principles to practical applications, synthetic methodologies, and biological evaluation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this single hydroxyl group can be leveraged to transform a challenging lead compound into a viable drug candidate.

Part 1: The Fundamental Distinction: Structure and Physicochemical Properties

The core difference lies in the substitution on one of the amidine nitrogen atoms. The N-hydroxy derivative incorporates an oxygen atom, which instigates a cascade of changes in the molecule's electronic and physical nature.

-

Basicity: Propionamidines are strong bases. The positive charge on the resulting amidinium ion, formed upon protonation, can be delocalized across both nitrogen atoms, stabilizing the conjugate acid and conferring a high pKa.[2] This strong basicity ensures they are almost fully protonated and charged at physiological pH (≈7.4).[3] In contrast, the introduction of the electron-withdrawing hydroxyl group in N-hydroxy-propionamidines significantly reduces the basicity of the functional group.[3][7] Consequently, these derivatives are substantially less protonated at physiological pH, existing as more neutral, uncharged species.[7]

-

Lipophilicity & Solubility: The shift in basicity directly impacts lipophilicity, a critical parameter for drug absorption (LogP/LogD).[8] The charged, hydrophilic nature of propionamidines restricts their ability to cross lipidic biological membranes, such as the gastrointestinal tract lining.[3][4] The less basic, more neutral N-hydroxy-propionamidine derivatives are inherently more lipophilic, which can lead to improved absorption and bioavailability.[3][7]

-

Hydrogen Bonding & Metal Chelation: The N-hydroxy group introduces a new hydrogen bond donor and acceptor, altering the molecule's interaction with its environment.[5] Crucially, this N-hydroxy functionality, particularly in its deprotonated (oxime) form, can act as a powerful metal-chelating moiety.[5][9] This property is largely absent in the parent amidine and is responsible for a distinct pharmacological profile, enabling the inhibition of metalloenzymes.[5][10]

Comparative Physicochemical Data

| Property | Propionamidine Derivative | N-Hydroxy-propionamidine Derivative | Rationale & Implication[2][3][7][8] |

| Functional Group | Amidine: RC(=NH)NH₂ | N-Hydroxyamidine (Amidoxime): RC(=NOH)NH₂ | The N-OH group is the key structural differentiator. |

| Basicity (pKa) | High (e.g., pKₐ of conjugate acid ~12.5) | Low (e.g., pKₐ of conjugate acid ~4-5) | Electron-withdrawing effect of oxygen reduces nitrogen basicity. |

| Charge at pH 7.4 | Predominantly Cationic (+) | Predominantly Neutral (0) | Propionamidines are protonated; N-hydroxy derivatives are not. |

| Lipophilicity (LogP) | Lower | Higher | Neutral species are more lipophilic, favoring membrane permeability. |

| Oral Bioavailability | Generally Poor | Potentially High | Improved absorption from the gastrointestinal tract.[3][4] |

| Key Interaction Type | H-bonding, Ionic Interactions | H-bonding, Metal Chelation | N-OH group enables chelation of metal ions in enzyme active sites.[5][9] |

Part 2: Synthesis Strategies & Methodologies

The synthetic routes to these two classes of compounds are distinct and well-established. The choice of strategy is dictated by the desired final functional group.

Synthesis of Propionamidine Derivatives

A classic and reliable method for preparing primary amidines is the Pinner reaction.[2] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt, which is subsequently treated with ammonia to yield the desired amidine.

Synthesis of N-Hydroxy-propionamidine Derivatives

The most common and direct method for synthesizing N-hydroxyamidines (amidoximes) is the nucleophilic addition of hydroxylamine to a nitrile.[5][6] This reaction is often performed using hydroxylamine hydrochloride, requiring a base to generate the free hydroxylamine nucleophile in situ.

This protocol describes a representative synthesis from a nitrile precursor. The rationale behind each step is provided to ensure the methodology is self-validating.

Objective: To synthesize N'-hydroxypropanimidamide from propionitrile.

Materials:

-

Propionitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) (1.2 eq)

-

Ethanol (Solvent)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in ethanol (100 mL).

-

Causality: Hydroxylamine is typically supplied as a stable hydrochloride salt. The base, sodium carbonate, is required to neutralize the HCl and generate the free hydroxylamine (NH₂OH), which is the active nucleophile for the reaction. Ethanol is a suitable polar protic solvent for these reagents.[5][6]

-

-

Initiation of Reaction: To the stirring suspension, add propionitrile (1.0 eq) at room temperature.

-

Causality: The free hydroxylamine attacks the electrophilic carbon of the nitrile group.

-

-

Reaction Progression: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-8 hours).

-

Causality: Heating provides the necessary activation energy for the nucleophilic addition to proceed at a reasonable rate. TLC is a critical in-process control to ensure the reaction goes to completion, preventing unnecessary energy consumption and byproduct formation.

-

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Causality: Removing the bulk solvent concentrates the product and simplifies the subsequent extraction.

-

-

Aqueous Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate (2 x 25 mL).

-

Causality: This step removes inorganic salts (NaCl, unreacted Na₂CO₃) into the aqueous phase, while the desired organic product is extracted into the ethyl acetate layer. Multiple extractions ensure maximum product recovery.

-

-

Drying and Final Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N'-hydroxypropanimidamide.

-

Causality: Removal of residual water is essential before final solvent evaporation to obtain a pure, dry product.

-

-

Purification (If Necessary): The crude product can be purified further by recrystallization or column chromatography to achieve high purity.

-

Causality: Purification removes any unreacted starting materials or minor side products, ensuring the final compound is suitable for biological testing.

-

Caption: General synthesis workflow for N'-hydroxy-propionamidine derivatives.

Part 3: The Functional Consequences in Drug Action

The introduction of the N-hydroxy group creates two distinct functional paradigms for these molecules in a biological context: acting as a prodrug for the corresponding amidine, or exhibiting its own unique biological activity.

Paradigm 1: The N-Hydroxy Derivative as a Prodrug

This is the most widely exploited strategy. The N-hydroxy-propionamidine acts as a prodrug, a bioreversible derivative that undergoes enzymatic transformation in vivo to release the active parent propionamidine.[3][5]

The Rationale:

-

Absorption: The neutral, more lipophilic N-hydroxy-propionamidine is readily absorbed from the gastrointestinal tract.[4]

-

Metabolic Activation: Following absorption, it is rapidly reduced by a specific enzyme system back to the highly basic, active propionamidine.[3][7]

This in vivo reduction is catalyzed by an enzyme system primarily located in the liver and mitochondria, consisting of cytochrome b5, its reductase (NADH cytochrome b5 reductase), and a terminal enzyme from the molybdenum cofactor-containing family, known as the mitochondrial amidoxime reducing component (mARC).[4][7] This efficient conversion ensures that the active drug is delivered systemically, overcoming the poor absorption that would have occurred if the amidine were administered directly.[3]

Caption: Metabolic activation of an N-hydroxy-propionamidine prodrug.

Paradigm 2: Intrinsic Activity of the N-Hydroxy Group

Beyond its role as a prodrug moiety, the N-hydroxyamidine functional group can confer direct biological activity, often through mechanisms unavailable to the parent amidine.

-

Metalloenzyme Inhibition: The ability to chelate metal ions makes N-hydroxyamidine derivatives potent inhibitors of metalloenzymes.[5] For example, hydroxyamidine derivatives have been successfully developed as powerful inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in cancer immune evasion.[5][10] Similarly, the related hydroxamic acids are classic zinc-chelating groups used to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[11][12]

-

Nitric Oxide (NO) Donation: The amidoxime group can be enzymatically oxidized in vivo (e.g., by cytochrome P450) to release nitric oxide (NO).[5] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent vasodilation. This property makes N-hydroxyamidine derivatives attractive candidates for treating cardiovascular diseases.[5]

Caption: Nitric Oxide (NO) signaling pathway activated by N-hydroxyamidines.

Part 4: Comparative Biological Evaluation

To illustrate the practical differences in a research setting, we outline a protocol for a comparative enzyme inhibition assay. We will compare a hypothetical propionamidine derivative against its N-hydroxy analog.

Scenario:

-

Compound A: Propionamidine derivative (a known serine protease inhibitor).

-

Compound B: N-Hydroxy-propionamidine derivative (hypothesized IDO1 inhibitor).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against its respective target enzyme.

A. Serine Protease Assay for Compound A:

-

Reagent Preparation: Prepare a stock solution of Compound A in DMSO. Prepare assay buffer (e.g., Tris-HCl, pH 8.0), a stock solution of the target serine protease (e.g., Trypsin), and a chromogenic substrate solution (e.g., BAPNA).

-

Assay Plate Setup: In a 96-well microplate, add assay buffer to all wells. Create a serial dilution of Compound A across the plate. Include positive control wells (enzyme + substrate, no inhibitor) and negative control wells (substrate only).

-

Enzyme Addition: Add the serine protease solution to all wells except the negative controls. Incubate for 15 minutes at 37°C.

-

Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Substrate Addition & Measurement: Add the chromogenic substrate to all wells to initiate the reaction. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm kinetically over 10-20 minutes.

-

Causality: The enzyme cleaves the substrate, releasing a colored product. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis: Calculate the initial reaction velocity for each well. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. IDO1 Heme-Based Assay for Compound B:

-

Reagent Preparation: Prepare a stock solution of Compound B in DMSO. Prepare assay buffer containing L-Tryptophan (substrate), methylene blue (redox cofactor), ascorbic acid, and catalase. Prepare a stock solution of recombinant human IDO1 enzyme.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer mixture. Create a serial dilution of Compound B across the plate.

-

Reaction Initiation: Add the IDO1 enzyme solution to all wells to start the reaction. Incubate the plate at 37°C for 30-60 minutes.

-

Causality: IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine. The inhibitor (Compound B) competes for the active site, which contains a heme-iron center that the N-hydroxy group can chelate.[10]

-

-

Reaction Termination & Measurement: Stop the reaction by adding trichloroacetic acid. Heat the plate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine. Add a colorimetric reagent (e.g., Ehrlich's reagent) which reacts with kynurenine to produce a yellow color. Measure the absorbance at 480 nm.

-

Data Analysis: Subtract background absorbance. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The distinction between propionamidine and N-hydroxy-propionamidine derivatives is a clear illustration of strategic medicinal chemistry design. It showcases how a single, targeted chemical modification can fundamentally resolve pharmacokinetic liabilities and unlock entirely new pharmacological mechanisms.

-

Propionamidines remain valuable as potent, positively charged pharmacophores that excel at interacting with specific enzyme active sites, such as those of serine proteases, through strong ionic and hydrogen bonding interactions. Their development is often geared towards applications where systemic oral delivery is not the primary route.

-

N-Hydroxy-propionamidines offer a dual-pronged advantage. They serve as a highly effective prodrug strategy to deliver active amidines orally, dramatically expanding their therapeutic potential.[3][4] Simultaneously, they represent a distinct class of compounds with intrinsic activity as metal-chelating enzyme inhibitors and nitric oxide donors, targeting a completely different set of pathologies, from cancer to cardiovascular disease.[5][10]

For drug development professionals, understanding this distinction is crucial. It dictates the synthetic route, the design of relevant biological assays, and the ultimate therapeutic application. The N-hydroxyamidine is not merely an analog but a strategic tool, enabling chemists to modulate basicity, improve bioavailability, and engage novel biological targets. Future research will undoubtedly continue to exploit this versatile functional group to refine existing therapies and discover new ones.

References

- Google Patents. (1994). WO1994015908A1 - Propionamide derivative and medicinal use thereof.

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. Retrieved from [Link]

-

MDPI. (2025). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6578, Propionamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Amidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 173196436. Retrieved from [Link]

-

ChemBK. (2024). Propionamidine hydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Retrieved from [Link]

-

Zhang, L., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

MolForge. (n.d.). 3-(4-Benzenesulfonylamino-phenyl)-N-hydroxy-propionamide (CID 4144) - Molecular Properties & Analysis. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Retrieved from [Link]

-

Semantic Scholar. (2012). The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6521662, N'-hydroxypropanimidamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026). A novel synthesis of. Retrieved from [Link]

-

MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136269997, N'-hydroxy-2-hydroxyimino-propanamidine. Retrieved from [Link]

-

European Patent Office. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives - EP 0356366 A1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Methods for Hydroxamic Acid Synthesis. PubMed Central. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

MDPI. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

-

bioRxiv. (2023). Differences in Relevant Physicochemical Properties Correlate with Synergistic Activity of Antimicrobial Peptides. Retrieved from [Link]

-

LinkedIn. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

CHIMIA. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. Retrieved from [Link]

-

MDPI. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Retrieved from [Link]

Sources

- 1. Innovative Syntheses and Reactivity of Propiolamidines [mdpi.com]

- 2. Amidine - Wikipedia [en.wikipedia.org]

- 3. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Stability of 2-Chloro-N-hydroxy-propionamidine at room temperature

An In-depth Technical Guide to the Room Temperature Stability of 2-Chloro-N-hydroxy-propionamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-hydroxy-propionamidine is a molecule of interest within the broader class of N-hydroxyamidines (amidoximes), which are recognized for their potential as prodrugs for amidine-containing active pharmaceutical ingredients (APIs).[1][2] The stability of this compound, particularly at room temperature, is a critical parameter that dictates its viability for storage, formulation, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive framework for assessing the intrinsic stability of 2-Chloro-N-hydroxy-propionamidine. We will delve into the theoretical underpinnings of its potential degradation pathways, present detailed protocols for conducting forced degradation studies, and outline the analytical methodologies required for the robust characterization of the parent compound and its degradants. This document is intended to be a practical resource for researchers, enabling them to design and execute a thorough stability assessment.

Introduction: The Significance of N-Hydroxyamidines

N-hydroxyamidines, or amidoximes, represent a versatile class of compounds in medicinal chemistry. Their ability to act as prodrugs stems from their bioconversion to the corresponding amidines, which are often more biologically active but may suffer from poor oral bioavailability due to their high basicity.[1][2] The N-hydroxy group reduces the basicity of the amidine functional group, allowing for improved absorption from the gastrointestinal tract.[1][2] The subsequent in-vivo reduction to the active amidine is a key aspect of their therapeutic action.

The stability of the N-hydroxyamidine prodrug is paramount. Premature degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the stability of 2-Chloro-N-hydroxy-propionamidine at room temperature is a foundational step in its development.

Potential Degradation Pathways

Based on the chemical structure of 2-Chloro-N-hydroxy-propionamidine, several degradation pathways can be postulated. Forced degradation studies are designed to probe these vulnerabilities under accelerated conditions.[3][4][5][6]

-

Hydrolysis: The N-hydroxyamidine functionality may be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the formation of the corresponding carboxylic acid or other related compounds. The presence of the electron-withdrawing chloro group on the adjacent carbon may influence the rate of hydrolysis.

-

Oxidation: The N-hydroxy group is a potential site for oxidation, which could lead to the formation of nitroso or other oxidized species.

-

Thermal Degradation: Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of a variety of degradation products.

The following diagram illustrates the potential degradation pathways for 2-Chloro-N-hydroxy-propionamidine.

Caption: Potential Degradation Pathways of 2-Chloro-N-hydroxy-propionamidine.

Experimental Design for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4][7]

Materials and Equipment

-

2-Chloro-N-hydroxy-propionamidine (pure substance)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Experimental Protocols

The following protocols are designed to induce a modest level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products.

3.2.1. Preparation of Stock Solution

Prepare a stock solution of 2-Chloro-N-hydroxy-propionamidine in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

3.2.2. Acid and Base Hydrolysis

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Neutral Condition: To 1 mL of the stock solution, add 1 mL of water.

-

Incubate the solutions at room temperature (25°C ± 2°C) and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for HPLC analysis.

3.2.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate the solution at room temperature.

-

Monitor the reaction at various time points.

-

Dilute the samples for HPLC analysis.

3.2.4. Thermal Degradation

-

Place a known quantity of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C).

-

Expose the compound for a specified period (e.g., 7 days).

-

At the end of the study, dissolve the sample in the initial solvent and analyze by HPLC.

3.2.5. Photostability

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

The following diagram outlines the workflow for the forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[3][4]

HPLC Method Development

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve optimal separation.

-

Detection: UV detection at the lambda max of 2-Chloro-N-hydroxy-propionamidine. If the degradants do not have a chromophore, a mass spectrometer can be used as the detector.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Data Interpretation and Presentation

The results of the forced degradation studies should be presented in a clear and concise manner.

Quantitative Data Summary